molecular formula C174H261N51O52S6 B612390 BeKm1 CAS No. 524962-01-4

BeKm1

Katalognummer B612390
CAS-Nummer: 524962-01-4
Molekulargewicht: 4091.65
InChI-Schlüssel: OQEMUGXECXBKDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BeKm-1 is a toxin derived from the Central Asian scorpion Buthus eupeus . It selectively inhibits the human Ether-à-go-go Related Gene (hERG) channels, which are voltage-gated potassium ion channels . The toxin is a 4 kDa peptide consisting of 36 amino acids with six positively charged residues and six cysteines, which form three disulfide bridges .


Synthesis Analysis

The synthesis of BeKm-1 involves the production of fluorescent analogues of BeKm-1 . The natural peptide was linked to the fluorescent cyanine5 (Cy5) probe via four different linkers at Arg1 or Arg/Lys27 . All analogues retained their specificity towards the hERG channel in electrophysiological experiments but displayed lesser affinity .


Molecular Structure Analysis

The primary amino acid sequence of BeKm-1 is: H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH . Its tertiary structure consists of an alpha-helix and three beta-strands, arranged in a strongly twisted antiparallel beta sheet .


Chemical Reactions Analysis

The chemical reactions involving BeKm-1 are primarily related to its interaction with hERG channels . The toxin binds to the channels, inhibiting their function . The binding process involves the interaction of positively charged residues on BeKm-1 with the negatively charged outer vestibule of the hERG channel .


Physical And Chemical Properties Analysis

The physical and chemical properties of BeKm-1 are primarily determined by its amino acid sequence and structure . It is a 4 kDa peptide with a specific sequence of 36 amino acids . The peptide forms three disulfide bridges, contributing to its tertiary structure .

Wissenschaftliche Forschungsanwendungen

  • HERG Channel Specificity : BeKm-1 is a HERG-specific toxin with a unique mechanism of action, distinct from other potassium channel-affecting scorpion toxins. It binds near the HERG channel pore, influencing its function and gating kinetics, and is structurally similar to charybdotoxin but shares a mechanism of action with ErgTx1 (Zhang et al., 2003).

  • Binding Site and Channel Specificity : A study highlighted the unique binding site of BeKm-1 on the HERG channel, which provides its specificity. The critical residues for binding are located in the α-helix and the following loop, different from the traditional functional site of other short scorpion toxins (Korolkova et al., 2002).

  • Inhibitor of HERG Channels : BeKm-1 functions as a specific blocker of hERG1 potassium channels. It was isolated from the venom of the Central Asian scorpion Buthus eupeus, and its selective action on ether-a-go-go-related gene (ERG)-type channels was emphasized (Korolkova et al., 2001).

  • Closed Channel Blockade of HERG Potassium Currents : Research on the synthesized BeKm-1 scorpion toxin revealed its preferential closed state channel blockade mechanism on human ether‐a‐go‐go‐related gene potassium current (I HERG) in HEK293 cells. The study provides insights into the complex interaction between BeKm-1 and HERG channels, contributing to our understanding of toxin-channel interactions (Milnes et al., 2003).

Wirkmechanismus

Target of Action

BeKm-1, a toxin derived from the Central Asian scorpion Buthus eupeus, selectively inhibits the human Ether-à-go-go Related Gene (hERG) channels . These channels are voltage-gated potassium ion channels prominently expressed in myocytes .

Mode of Action

BeKm-1 interacts with the hERG channels by binding to the negatively charged outer vestibule of the channel, suppressing its currents . The binding occurs both in the resting and activated state of the hERG channel . The important residues located in the alpha helix (Lys-23, Arg-20, Lys-18, and Tyr-11) form a positive electrostatic surface of the molecule that interacts with the hERG channel .

Biochemical Pathways

The inhibition of hERG channels by BeKm-1 affects the repolarization phase of the cardiac action potential . This is due to the role of hERG channels in mediating the rapid component of the delayed rectifier potassium current (Ikr), which is crucial for the repolarization process .

Pharmacokinetics

It’s known that bekm-1 binds to herg channels with an ic50 of 33 nM , indicating a high binding affinity.

Result of Action

The inhibition of hERG channels by BeKm-1 leads to a prolongation of the QT interval in the ECG . This is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle, corresponding to the beginning of ventricular depolarization and the end of ventricular repolarization .

Action Environment

The action of BeKm-1 is influenced by the physiological environment of the hERG channels. The positively charged residues of BeKm-1 interact with the negatively charged outer vestibule of the hERG channel . Changes in the charge distribution due to alterations in pH or ion concentrations could potentially affect the interaction between BeKm-1 and the hERG channel.

Safety and Hazards

BeKm-1 is harmful by inhalation, in contact with skin, and if swallowed . The LD50 of subcutaneous injection of the venom of Buthus eupeus in mice is 1.45 mg/kg . Anti-venom of Androctonus crassicaude can be used in the treatment of envenomation by Buthus eupeus scorpion stings .

Zukünftige Richtungen

The future directions of BeKm-1 research could involve further exploration of its mechanism of action and potential applications . This could include the development of more effective analogues, investigation of other ion channels it may affect, and potential therapeutic uses .

Eigenschaften

IUPAC Name

4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMUGXECXBKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C174H261N51O52S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4092 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl

Q & A

Q1: How does BeKm1 interact with its target and what are the downstream effects on cardiac rhythm?

A1: BeKm1 is a peptide inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel []. While the exact mechanism is not detailed in the provided research, it's known that hERG channels play a crucial role in the repolarization phase of the cardiac action potential. Inhibition of these channels by BeKm1 leads to a prolongation of the action potential duration []. This effect can manifest as bradycardia (slow heart rate) and disturbances in cardiac conduction, potentially leading to arrhythmias [].

Q2: What is known about the in vivo efficacy of BeKm1?

A2: The provided research investigated the in vivo efficacy of a caged derivative of BeKm1, meaning the active peptide is released only upon light activation. In zebrafish larvae, uncaging of BeKm1 induced bradycardia and atrio-ventricular desynchrony []. Similarly, in anesthetized rats, illumination of the caged peptide within the right atrium (location of the sino-atrial node, the heart's natural pacemaker) resulted in bradycardia []. Importantly, the study highlights that spatial control of light activation allowed for inducing bradycardia without triggering arrhythmias, a significant advantage over traditional pharmacological approaches [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.